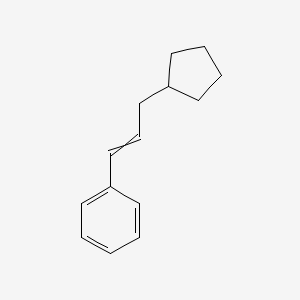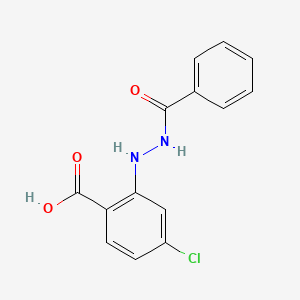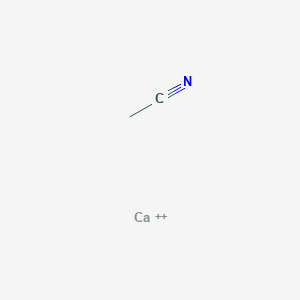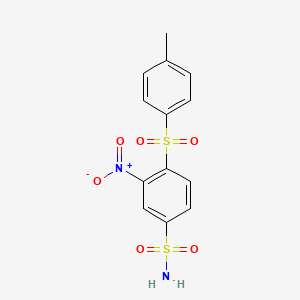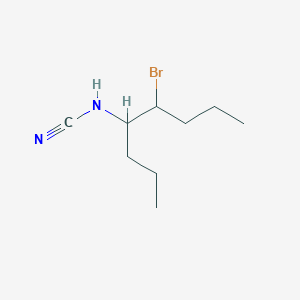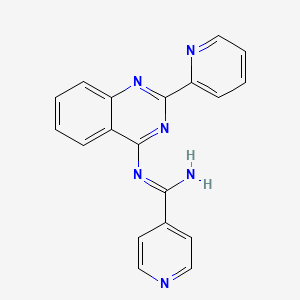
N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine is a complex organic compound that features a quinazoline core linked to a pyridine ring and an isonicotinamidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine typically involves multi-step organic reactions. One common method includes the formation of the quinazoline core through cyclization reactions, followed by the introduction of the pyridine and isonicotinamidine groups via nucleophilic substitution and coupling reactions. Specific reagents and conditions may vary, but common steps include:
Formation of Quinazoline Core: Cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Pyridine Ring: Nucleophilic substitution reactions using pyridine derivatives.
Coupling with Isonicotinamidine: Coupling reactions, often facilitated by catalysts such as palladium or copper.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often facilitated by nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce reduced quinazoline derivatives.
科学的研究の応用
N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(2-Pyridyl)quinazolinones: Compounds with similar quinazoline and pyridine structures.
Isonicotinamide Derivatives: Compounds featuring the isonicotinamide moiety.
Uniqueness
N-(2-(2-Pyridyl)-4-quinazolinyl)isonicotinamidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
91748-42-4 |
|---|---|
分子式 |
C19H14N6 |
分子量 |
326.4 g/mol |
IUPAC名 |
N'-(2-pyridin-2-ylquinazolin-4-yl)pyridine-4-carboximidamide |
InChI |
InChI=1S/C19H14N6/c20-17(13-8-11-21-12-9-13)24-18-14-5-1-2-6-15(14)23-19(25-18)16-7-3-4-10-22-16/h1-12H,(H2,20,23,24,25) |
InChIキー |
UEYAGWCGWKQGKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=CC=N3)N=C(C4=CC=NC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Cyclohexylpyrazolo[1,5-a]pyrimidine](/img/structure/B14349446.png)
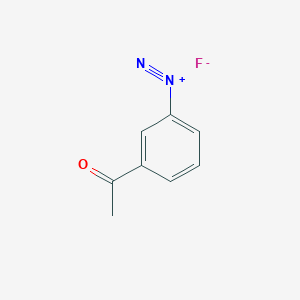
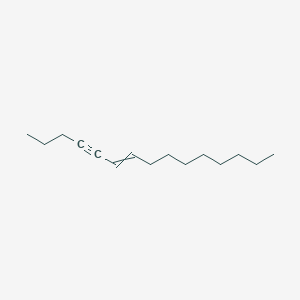
![[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14349463.png)
![4-[2-(Triphenylmethyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14349469.png)
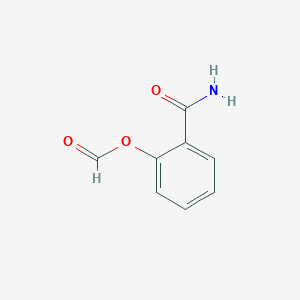
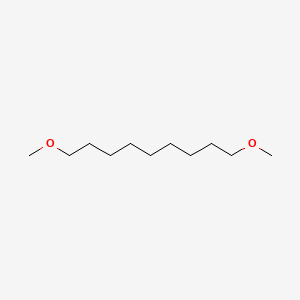
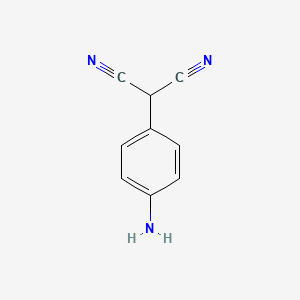
![2-[(Hydroxymethoxy)methylidene]cyclohexan-1-one](/img/structure/B14349497.png)
